(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide
Description
Introduction and Chemical Foundations
Historical Context and Development
The development of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide emerged from the broader historical context of oxime chemistry, which dates back to the mid-1880s when Ernst Otto Beckmann first discovered the fundamental reactions of oximes. The term oxime itself has its origins in the 19th century, representing a class of compounds that would prove instrumental in synthetic organic chemistry. The discovery of the Beckmann rearrangement was particularly significant, as it demonstrated that oximes could be converted into their corresponding amides, allowing the insertion of nitrogen atoms from carbon-nitrogen double bonds into carbon chains to form carbon-nitrogen bonds.
The specific compound this compound represents an evolution of these early discoveries, incorporating both the hydroxyimino functional group and the strategically positioned chlorophenyl substituent. The development of such compounds was driven by the need for versatile synthetic intermediates that could serve as precursors to more complex heterocyclic systems. Research into phenyl-substituted compounds and their applications in medicinal chemistry has been ongoing, with various substitution patterns being explored to optimize synthetic utility and biological activity.
The compound's emergence in chemical literature reflects the continued interest in oxime-containing molecules as building blocks for pharmaceutical and industrial applications. The specific geometric configuration denoted by the (2E) designation indicates the trans arrangement around the carbon-nitrogen double bond, which has important implications for the compound's reactivity and synthetic applications.
Nomenclature and Chemical Classification
This compound possesses several systematic names that reflect its structural complexity and functional group composition. The compound is officially recognized by the Chemical Abstracts Service with the registry number 14722-82-8, ensuring precise identification in chemical databases and literature. Alternative nomenclature includes N-(2-chlorophenyl)-2-hydroxyiminoacetamide, N-(2-chlorophenyl)-2-hydroximino-acetamide, and acetamide, N-(2-chlorophenyl)-2-(hydroxyimino)-.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (2E) prefix specifically denotes the E-configuration of the oxime double bond, indicating that the hydroxyl group and the carbonyl carbon are positioned on opposite sides of the carbon-nitrogen double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and its subsequent chemical behavior.
From a chemical classification perspective, the compound belongs to several important categories. Primarily, it is classified as an oxime derivative, characterized by the presence of the hydroxyimino functional group (carbon equals nitrogen-hydroxyl). Simultaneously, it functions as an acetamide derivative due to the presence of the acetamide backbone. The incorporation of the 2-chlorophenyl substituent places it within the broader class of halogenated aromatic compounds, which often exhibit enhanced reactivity compared to their non-halogenated counterparts.
The molecular formula C₈H₇ClN₂O₂ reflects the compound's composition, containing eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula provides essential information for stoichiometric calculations and molecular weight determinations in synthetic applications.
Molecular Properties and Structure
The molecular structure of this compound exhibits several distinctive features that influence its chemical behavior and synthetic utility. The compound possesses a molecular weight of 198.61 grams per mole, which places it in the range of small to medium-sized organic molecules suitable for various synthetic transformations. The molecular structure incorporates multiple functional groups that contribute to its versatility as a synthetic intermediate.
The central structural framework consists of an acetamide moiety linked to a hydroxyimino group at the alpha position. This arrangement creates a unique electronic environment that influences the compound's reactivity patterns. The acetamide carbonyl group provides sites for potential nucleophilic attack, while the hydroxyimino functionality offers opportunities for both electrophilic and nucleophilic interactions. The spatial arrangement of these functional groups creates intramolecular interactions that can stabilize certain conformations and influence reaction pathways.
The 2-chlorophenyl substituent attached to the amide nitrogen introduces additional complexity to the molecular structure. The chlorine atom in the ortho position relative to the amide linkage creates steric and electronic effects that can significantly influence the compound's reactivity. The electron-withdrawing nature of the chlorine substituent affects the electron density distribution throughout the aromatic ring and can enhance the electrophilicity of adjacent positions.
Crystallographic studies of related compounds have revealed important structural details about the acetamide plane orientation relative to aromatic ring systems. These studies indicate that the acetamide plane typically forms specific dihedral angles with the benzene ring, which can influence intermolecular interactions and packing arrangements in the solid state. Such structural information is crucial for understanding the compound's physical properties and potential applications in materials science.
Physicochemical Characteristics
Solubility Profile
The solubility characteristics of this compound are influenced by its diverse functional groups and molecular structure. Oximes, as a general class of compounds, typically exhibit poor solubility in water due to their predominantly organic character. The presence of the chlorophenyl substituent further reduces water solubility by increasing the hydrophobic character of the molecule. However, the hydroxyimino and acetamide functional groups provide sites for hydrogen bonding, which can enhance solubility in polar organic solvents.
The compound's solubility profile is expected to follow patterns similar to other acetamide derivatives, showing good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide. Moderate solubility is anticipated in alcoholic solvents, where hydrogen bonding between the solvent and the compound's polar functional groups can facilitate dissolution. The chlorine substituent may enhance solubility in chlorinated solvents due to favorable intermolecular interactions.
Temperature effects on solubility are particularly important for synthetic applications, as many transformations involving this compound require elevated temperatures. The relationship between temperature and solubility must be carefully considered when designing reaction conditions to ensure optimal substrate concentrations and reaction rates. Understanding these solubility parameters is essential for developing efficient purification methods and optimizing reaction conditions in both laboratory and industrial settings.
Stability Parameters
The stability of this compound under various conditions is a critical factor in its synthetic utility and storage requirements. Oximes generally demonstrate good thermal stability under normal conditions but can undergo rearrangement reactions under acidic conditions or elevated temperatures. The Beckmann rearrangement represents one of the most significant transformations that oximes can undergo, converting them to amides through acid-catalyzed processes.
The presence of the chlorophenyl substituent may influence the compound's stability profile by providing additional electron-withdrawing effects that can stabilize or destabilize certain intermediates during decomposition pathways. The ortho positioning of the chlorine atom creates unique steric and electronic environments that may affect the compound's susceptibility to various degradation mechanisms.
Hydrolytic stability is another important consideration, as oximes can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compounds and hydroxylamine derivatives. The rate of hydrolysis depends on factors such as solution acidity or basicity, temperature, and the presence of catalysts. Understanding these hydrolytic pathways is essential for predicting the compound's behavior in aqueous environments and for developing appropriate storage and handling protocols.
Photochemical stability represents an additional factor that must be considered, particularly for compounds containing aromatic systems that can absorb ultraviolet radiation. The extent of photodegradation depends on the wavelength and intensity of incident light, as well as the presence of photosensitizers or other reactive species in the environment.
E/Z Isomerism Considerations
The geometric isomerism associated with the oxime functional group in this compound plays a crucial role in determining the compound's chemical and physical properties. The designation (2E) specifically indicates the trans configuration around the carbon-nitrogen double bond, where the hydroxyl group and the acetamide carbonyl are positioned on opposite sides of the double bond. This geometric arrangement has significant implications for the compound's reactivity, stability, and synthetic applications.
The E/Z isomerism in oximes arises from the restricted rotation around the carbon-nitrogen double bond, which creates distinct spatial arrangements of substituents. The energy barrier for interconversion between E and Z isomers is typically substantial, meaning that the geometric configuration is generally preserved under normal conditions. However, specific reaction conditions, such as elevated temperatures or the presence of certain catalysts, can promote isomerization.
The (2E) configuration may exhibit different reactivity patterns compared to the corresponding (2Z) isomer due to variations in steric accessibility and electronic effects. These differences can influence the compound's behavior in nucleophilic attack reactions, coordination chemistry applications, and Beckmann rearrangement processes. The specific geometric arrangement also affects intermolecular interactions, which can influence physical properties such as melting point, boiling point, and crystalline structure.
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| Steric Accessibility | Higher | Lower |
| Hydrogen Bonding Potential | Moderate | Enhanced |
| Reactivity in Beckmann Rearrangement | Standard | Variable |
| Crystalline Packing | Extended | Compact |
The thermodynamic stability of the two geometric isomers can differ significantly, with one form typically being more stable than the other under equilibrium conditions. Kinetic factors during synthesis can sometimes lead to the formation of the less thermodynamically stable isomer, which may subsequently isomerize to the more stable form over time. Understanding these isomerization tendencies is important for synthetic planning and product characterization.
Properties
IUPAC Name |
(2E)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUFVGOXLZZPW-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14722-82-8 | |
| Record name | 2-Chloroisonitrosoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds through two sequential steps:
-
Formation of an Intermediate Oxime : Chloral reacts with hydroxylamine sulfate in ethanol to generate trichloroacetaldehyde oxime.
-
Acetylation with 2-Chloroaniline : The oxime intermediate undergoes nucleophilic attack by 2-chloroaniline, facilitated by sodium sulfate as a dehydrating agent, to form the target compound.
The stereoselective (E)-configuration of the hydroxyimino group is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and amide carbonyl.
Standard Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60–80°C |
| Reaction Time | 6 hours |
| Catalysts/Additives | Hydroxyammonium sulfate, sodium sulfate |
| Workup | Filtration, recrystallization from ethanol |
Key factors influencing yield include:
-
Stoichiometric Control : A 1:1 molar ratio of chloral to 2-chloroaniline minimizes side products.
-
Dehydration : Sodium sulfate enhances oxime formation by absorbing water.
-
Temperature Gradient : Gradual heating from 60°C to 80°C prevents decomposition of the oxime intermediate.
Alternative Method: Oxime Formation from 2-Chlorobenzaldehyde
While less common, this approach involves synthesizing the hydroxyimino group in situ from 2-chlorobenzaldehyde (CAS 89-98-5).
Reaction Steps
-
Aldoxime Synthesis : 2-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride in aqueous ethanol to form 2-chlorobenzaldoxime.
-
Acetylation : The aldoxime is treated with acetic anhydride to yield the acetylated product.
Comparative Analysis
| Aspect | Chloral Route | Aldehyde Route |
|---|---|---|
| Yield | 89% | 72–75% |
| Byproducts | Minimal | Diacetylated oxime |
| Scalability | Industrial-friendly | Limited by oxime stability |
The aldehyde route is less favored due to lower yields and challenges in isolating the (E)-isomer.
Industrial-Scale Optimization
For large-scale production, modifications to the Garden et al. protocol include:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 3–4 hours.
-
Solvent Recycling : Ethanol is recovered via fractional distillation, reducing waste.
-
Quality Control : HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity.
Crystallization and Purification
Crude product is purified via:
-
Hot Filtration : Removes unreacted 2-chloroaniline.
-
Recrystallization : Ethanol/water (4:1 v/v) yields colorless needles (m.p. 168–170°C).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Z/E Isomerization | Use of anhydrous ethanol |
| Oxime Hydrolysis | pH control (5.5–6.0) |
| Residual Chloral | Azeotropic distillation |
Spectroscopic Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions: It participates in various reactions, including oxidation, reduction, and substitution.
Biology
- Antimicrobial Activity: Research indicates significant antimicrobial properties against various bacterial strains.
- Anticancer Potential: Studies have shown its ability to induce apoptosis in cancer cell lines.
Medicine
- Therapeutic Investigations: The compound is explored for its potential therapeutic effects in treating infections and cancer.
- Lead Compound in Drug Development: Its unique structure makes it a candidate for further drug development studies.
Antimicrobial Properties
In vitro studies have demonstrated that (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide exhibits significant antimicrobial activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial efficacy suggests its potential as a lead compound for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer effects, particularly in inducing apoptosis:
| Cell Line Tested | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
Mechanistic studies indicate that it may induce apoptosis by upregulating pro-apoptotic markers and downregulating anti-apoptotic proteins.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A comparative study on various acetamide derivatives highlighted that this compound showed superior activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure. -
Anticancer Mechanism Investigation:
An investigation into the anticancer mechanisms revealed that treatment with this compound led to significant apoptosis in HeLa cells. The study noted upregulation of Bax and downregulation of Bcl-2, indicating its potential as an anticancer agent.
Summary of Research Applications
This compound's unique structural characteristics allow it to serve multiple roles in scientific research:
- Medicinal Chemistry: As a candidate for drug development targeting microbial infections and cancer.
- Biochemical Research: To elucidate enzyme mechanisms and receptor interactions.
- Synthetic Chemistry: As a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Substitution : The position of the halogen (2-Cl vs. 4-Cl) affects molecular conformation. For example, the 4-chloro derivative exhibits a near-planar C2N-amide group, while the 2-chloro analog forms a 6.3° dihedral angle with the phenyl ring, influencing crystal packing and hydrogen bonding .
- Electronic Effects : ³⁵Cl NQR studies reveal that alkyl side chains lower NQR frequencies, while aryl/chloroalkyl groups increase them, indicating electronic modulation by substituents .
Biological Activity
(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group attached to a hydroxyimino moiety linked to an acetamide backbone. This unique structure contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C8H8ClN3O
- Molecular Weight : 201.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways and disease processes.
- Receptor Binding : The lipophilic nature of the chlorophenyl group enhances membrane permeability, allowing the compound to interact with specific receptors, which may modulate cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted by researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure. -
Anticancer Mechanism Investigation :
Another research effort focused on the anticancer potential of this compound. The study revealed that treatment with the compound led to significant apoptosis in HeLa cells, with associated upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Summary of Research Applications
The compound's unique structural characteristics allow it to serve multiple roles in scientific research:
- Medicinal Chemistry : As a candidate for drug development targeting microbial infections and cancer.
- Biochemical Research : To elucidate enzyme mechanisms and receptor interactions.
- Synthetic Chemistry : As a building block for more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, and what key analytical techniques validate its purity and structure?
- Answer : The compound is typically synthesized via condensation reactions between 2-chloroaniline and hydroxyiminoacetic acid derivatives. A critical step involves optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the (E)-isomer. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography is essential for resolving stereochemistry, as seen in studies of analogous compounds .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Answer : Single-crystal X-ray diffraction reveals planar geometry at the acetamide moiety, with dihedral angles between the chlorophenyl ring and the hydroxyimino group (~6–10°) influencing molecular packing. Intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) form layered networks, while C–H⋯π interactions contribute to 3D stability. These features are consistent with related N-chlorophenyl acetamide derivatives .
Q. What spectroscopic methods are used to distinguish the (E)-isomer from its (Z)-counterpart?
- Answer : Infrared (IR) spectroscopy identifies distinct C=N and N–O stretching frequencies (~1600–1650 cm⁻¹ for E-isomers). NMR chemical shifts (e.g., deshielded NH protons in DMSO-d₆) and NOESY correlations further differentiate isomers. Computational methods (e.g., density functional theory, DFT) can predict and validate spectral assignments .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Answer : The electron-withdrawing chlorine atom at the 2-position deactivates the phenyl ring, directing electrophilic attacks to meta positions. In nucleophilic reactions (e.g., hydrolysis), the hydroxyimino group acts as a hydrogen-bond donor, modulating reaction kinetics. Competitive pathways (e.g., ring halogenation vs. acetamide cleavage) require controlled conditions (pH, catalysts) to isolate desired products .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Answer : Discrepancies in NMR or IR spectra may arise from solvent effects or basis set limitations in DFT. Mitigation includes:
- Repeating experiments in varying solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Using hybrid functionals (e.g., B3LYP-D3) with implicit solvation models.
- Validating against high-resolution crystallographic data .
Q. How can molecular electrostatic potential (MESP) and HOMO-LUMO analyses predict regioselectivity in derivatization reactions?
- Answer : MESP maps highlight electron-deficient regions (e.g., near the chlorine atom) prone to nucleophilic attack. HOMO-LUMO gaps (~4–6 eV) indicate charge-transfer tendencies, guiding the design of photoactive or redox-active derivatives. For example, electron-rich substituents on the phenyl ring lower LUMO energy, enhancing electrophilic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
